molecular formula C7H5NO5S B082027 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide CAS No. 14618-10-1

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide

Cat. No.: B082027
CAS No.: 14618-10-1
M. Wt: 215.19 g/mol
InChI Key: NKGKZWZGRMZCMO-UHFFFAOYSA-N
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Description

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide is a heterocyclic compound with significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by a benzoxathiole ring structure with a nitro group at the 5-position and two dioxide groups at the 2,2-positions. It is known for its role as a reagent in peptide synthesis and other chemical reactions .

Preparation Methods

The synthesis of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide typically involves a two-step, one-pot reaction. The process begins with the formation of a strained sultone, which is then used as a condensation agent. This method allows for the rapid preparation and isolation of peptides . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the efficient production of the compound.

Chemical Reactions Analysis

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide involves its role as a condensation agent in peptide synthesis. The strained sultone structure facilitates the formation of peptide bonds, making it an efficient reagent for this purpose. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions .

Comparison with Similar Compounds

3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide can be compared with other similar compounds, such as:

    5-Nitro-3H-1,2-benzoxathiole 2,2-dioxide: This compound shares a similar structure but may have different reactivity and applications.

    2-Hydroxy-5-nitrophenylmethanesulfonic acid sultone: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific structure and the efficiency with which it can be used in peptide synthesis and other chemical reactions .

Properties

IUPAC Name

5-nitro-3H-1,2λ6-benzoxathiole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5S/c9-8(10)6-1-2-7-5(3-6)4-14(11,12)13-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKZWZGRMZCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065795
Record name 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide
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Molecular Weight

215.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14618-10-1
Record name 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide
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Record name 2-Hydroxy-5-nitro-alpha toluenesulfonic acid sultone
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Record name 14618-10-1
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Record name 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide
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Record name 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide
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Record name 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide
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Record name 5-Nitro-3H-1,2-benzoxathiole 2,2-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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